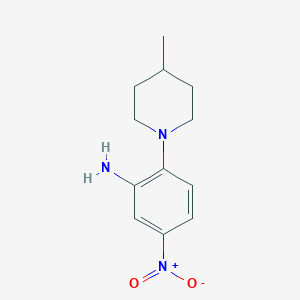

2-(4-Methylpiperidin-1-yl)-5-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Methylpiperidin-1-yl)-5-nitroaniline is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a piperidine ring substituted with a methyl group and a nitroaniline moiety, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitroaniline typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize by-products and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methylpiperidin-1-yl)-5-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Halogenating agents, sulfonating agents, and nitrating agents.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.

Reduction: Formation of 2-(4-Methylpiperidin-1-yl)-5-aminoaniline.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-(4-Methylpiperidin-1-yl)-5-nitroaniline is C12H16N4O2, with a molecular weight of 248.28 g/mol. The presence of both a nitro group and an aniline structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, in vitro tests demonstrated that this compound exhibited significant inhibitory effects against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Case Study: Antimicrobial Efficacy

- Objective : Evaluate the antimicrobial activity against resistant strains.

- Method : Disc diffusion method.

- Results : The compound showed synergy when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Anticancer Properties

The compound has also been studied for its anticancer potential. Research indicates that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and DU145 (prostate cancer). The mechanism involves the activation of caspases, which are critical for the apoptotic pathway.

Case Study: Anticancer Activity

- Objective : Assess cytotoxic effects on human tumor cell lines.

- Method : MTT assay to measure cell viability.

- Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM, with IC50 values indicating potent activity.

Drug Development

This compound serves as a lead compound in drug discovery efforts aimed at developing new therapies for diseases such as African trypanosomiasis (sleeping sickness). Its structural modifications have led to derivatives that show improved efficacy and reduced toxicity.

Research Findings

- In vivo studies have demonstrated that certain derivatives maintain high metabolic stability and effective brain penetration, crucial for treating central nervous system infections caused by Trypanosoma brucei.

Mecanismo De Acción

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-5-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparación Con Compuestos Similares

Similar Compounds

2-(1-Methylpiperidin-4-yl)ethanamine: Another piperidine derivative with different substitution patterns.

4-(2-Chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: A complex piperidine derivative with potential therapeutic applications.

Uniqueness

2-(4-Methylpiperidin-1-yl)-5-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

2-(4-Methylpiperidin-1-yl)-5-nitroaniline, commonly referred to as 2-MNP, is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula of 2-MNP is C12H16N4O2, with a molecular weight of approximately 232.28 g/mol. The compound features a piperidine ring and a nitroaniline moiety , which contribute to its reactivity and biological activity. The presence of the nitro group enhances its potential interactions within biological systems, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that 2-MNP exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms involving disruption of cellular processes. The compound's structure allows it to interact with bacterial enzymes or receptors, potentially leading to cell death.

Anticancer Activity

In the realm of oncology, 2-MNP has shown potential as an anticancer agent. Preliminary studies have demonstrated its ability to inhibit growth in cancer cell lines, particularly those associated with lung and breast cancers. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation and survival .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of 2-MNP on various cancer cell lines. For instance, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 21.8 µM against breast cancer cells, indicating moderate cytotoxicity . These findings suggest that 2-MNP could serve as a lead compound for developing new anticancer therapies.

Mechanistic Insights

Mechanistic studies have focused on understanding how 2-MNP interacts with target proteins within cancer cells. Research has shown that compounds with similar structural features often engage in binding interactions with kinase receptors , which are critical for cell signaling pathways involved in tumorigenesis .

Comparative Analysis

To provide further insights into the uniqueness of 2-MNP, a comparative analysis with structurally similar compounds has been conducted:

| Compound Name | Structure | Similarity | Unique Features |

|---|---|---|---|

| 2-(1-Methylpiperidin-4-yl)ethanamine | C11H16N2 | 0.75 | Different substitution pattern on the piperidine ring |

| 4-(2-Chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | C20H23ClFN5O2 | 0.70 | More complex structure with additional functional groups |

| N-(4-amino-5-methoxy-2-nitrophenyl)-6-(1-methylindazol-5-yl)pyrimidin-4-amine | C18H19N5O3 | 0.68 | Incorporates indazole moiety enhancing biological activity |

The comparison highlights that while many compounds share structural similarities with 2-MNP, its specific substitution pattern contributes to distinct chemical reactivity and biological effects.

Propiedades

IUPAC Name |

2-(4-methylpiperidin-1-yl)-5-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9-4-6-14(7-5-9)12-3-2-10(15(16)17)8-11(12)13/h2-3,8-9H,4-7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGLDICANUYMDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.